Cas no 1564789-42-9 (4-chloro-6-ethynyl-1,3-dioxaindane)

4-Chloro-6-ethynyl-1,3-dioxaindane is a specialized heterocyclic compound featuring a chloro-substituted indane core fused with a dioxane ring and an ethynyl functional group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for constructing complex frameworks in pharmaceuticals and agrochemicals. The chloro and ethynyl groups offer versatile sites for further functionalization, enabling cross-coupling reactions, cycloadditions, and other transformations. Its stability under standard conditions ensures ease of handling, while its distinct electronic properties enhance its utility in designing bioactive molecules. The compound’s well-defined purity and structural consistency support reproducible results in research and industrial applications.
4-chloro-6-ethynyl-1,3-dioxaindane structure
1564789-42-9 structure
Product name:4-chloro-6-ethynyl-1,3-dioxaindane
CAS No:1564789-42-9
MF:C9H5ClO2
Molecular Weight:180.58780169487
CID:6160601
PubChem ID:104277771

4-chloro-6-ethynyl-1,3-dioxaindane 化学的及び物理的性質

名前と識別子

    • 4-chloro-6-ethynyl-1,3-dioxaindane
    • 4-Chloro-6-ethynylbenzo[d][1,3]dioxole
    • 1564789-42-9
    • EN300-1997104
    • MDL: MFCD26853889
    • インチ: 1S/C9H5ClO2/c1-2-6-3-7(10)9-8(4-6)11-5-12-9/h1,3-4H,5H2
    • InChIKey: GAYUVDAPXSONGL-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C#C)=CC2=C1OCO2

計算された属性

  • 精确分子量: 179.9978071g/mol
  • 同位素质量: 179.9978071g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 220
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 18.5Ų

4-chloro-6-ethynyl-1,3-dioxaindane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1997104-0.5g
4-chloro-6-ethynyl-1,3-dioxaindane
1564789-42-9
0.5g
$809.0 2023-09-16
Enamine
EN300-1997104-5g
4-chloro-6-ethynyl-1,3-dioxaindane
1564789-42-9
5g
$2443.0 2023-09-16
Enamine
EN300-1997104-0.05g
4-chloro-6-ethynyl-1,3-dioxaindane
1564789-42-9
0.05g
$707.0 2023-09-16
Enamine
EN300-1997104-0.1g
4-chloro-6-ethynyl-1,3-dioxaindane
1564789-42-9
0.1g
$741.0 2023-09-16
Enamine
EN300-1997104-2.5g
4-chloro-6-ethynyl-1,3-dioxaindane
1564789-42-9
2.5g
$1650.0 2023-09-16
Enamine
EN300-1997104-0.25g
4-chloro-6-ethynyl-1,3-dioxaindane
1564789-42-9
0.25g
$774.0 2023-09-16
Enamine
EN300-1997104-1g
4-chloro-6-ethynyl-1,3-dioxaindane
1564789-42-9
1g
$842.0 2023-09-16
Enamine
EN300-1997104-5.0g
4-chloro-6-ethynyl-1,3-dioxaindane
1564789-42-9
5g
$2858.0 2023-05-25
Enamine
EN300-1997104-1.0g
4-chloro-6-ethynyl-1,3-dioxaindane
1564789-42-9
1g
$986.0 2023-05-25
Enamine
EN300-1997104-10.0g
4-chloro-6-ethynyl-1,3-dioxaindane
1564789-42-9
10g
$4236.0 2023-05-25

4-chloro-6-ethynyl-1,3-dioxaindane 関連文献

4-chloro-6-ethynyl-1,3-dioxaindaneに関する追加情報

Introduction to 4-chloro-6-ethynyl-1,3-dioxaindane (CAS No. 1564789-42-9)

4-chloro-6-ethynyl-1,3-dioxaindane, identified by the Chemical Abstracts Service Number (CAS No.) 1564789-42-9, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic compound belongs to the dioxaindane family, characterized by its unique structural framework that combines oxygen and sulfur atoms in a cyclic arrangement. The presence of both chloro and ethynyl substituents on the dioxaindane core imparts distinct reactivity and functional properties, making it a valuable intermediate in the development of various chemical entities.

The structural motif of 4-chloro-6-ethynyl-1,3-dioxaindane (CAS No. 1564789-42-9) features a rigid bicyclic system, where the oxygen atoms contribute to electron-rich regions, while the ethynyl group introduces a site for further functionalization via cross-coupling reactions. The chloro substituent, on the other hand, serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This combination of features makes the compound particularly useful in synthetic chemistry, where it can serve as a precursor for more complex molecules.

In recent years, there has been growing interest in 4-chloro-6-ethynyl-1,3-dioxaindane (CAS No. 1564789-42-9) due to its potential applications in pharmaceutical development. The dioxaindane scaffold is known for its stability and ability to participate in various chemical transformations, making it an attractive scaffold for drug discovery. Specifically, the ethynyl group can be coupled with aryl halides or boronic acids via Sonogashira coupling reactions, providing a route to construct biaryl structures that are prevalent in many bioactive molecules.

Moreover, the chloro substituent on 4-chloro-6-ethynyl-1,3-dioxaindane (CAS No. 1564789-42-9) allows for further derivatization through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings. These reactions are widely employed in medicinal chemistry to introduce aryl or vinyl groups into complex molecular frameworks. The ability to selectively modify different positions on the dioxaindane ring offers chemists a high degree of control over the final structure of their synthetic targets.

Recent studies have highlighted the utility of 4-chloro-6-ethynyl-1,3-dioxaindane (CAS No. 1564789-42-9) in the synthesis of novel heterocyclic compounds with potential pharmacological activity. For instance, researchers have demonstrated its use in constructing thiazolidinone derivatives, which are known for their biological properties including anti-inflammatory and antioxidant effects. The incorporation of the ethynyl group into these derivatives has been shown to enhance their binding affinity to biological targets, suggesting promising applications in drug development.

The versatility of 4-chloro-6-ethynyl-1,3-dioxaindane (CAS No. 1564789-42-9) also extends to materials science applications. The compound's ability to undergo controlled polymerization reactions has been explored in the synthesis of conductive polymers and organic semiconductors. These materials are crucial for advancements in electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The unique electronic properties imparted by the dioxaindane core make it an attractive building block for designing novel materials with tailored functionalities.

In conclusion, 4-chloro-6-ethynyl-1,3-dioxaindane (CAS No. 1564789-42-9) represents a fascinating compound with broad applications across multiple domains of chemistry and materials science. Its structural features and reactivity profile make it an invaluable tool for synthetic chemists seeking to develop new pharmaceuticals and advanced materials. As research continues to uncover new methodologies for functionalizing this scaffold, its importance is likely to grow even further.

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